Benzenemethanamine, 2-((3,4-dimethoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
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Overview
Description
Benzenemethanamine, 2-((3,4-dimethoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a benzenemethanamine core substituted with a 3,4-dimethoxyphenylthio group and N,N-dimethyl groups, forming a hydrochloride salt. Its unique structure imparts specific chemical and biological properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-((3,4-dimethoxyphenyl)thio)-N,N-dimethyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenylthiol with benzenemethanamine under controlled conditions to form the desired thioether linkage. This intermediate is then subjected to N,N-dimethylation using dimethyl sulfate or a similar reagent. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-((3,4-dimethoxyphenyl)thio)-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Benzenemethanamine, 2-((3,4-dimethoxyphenyl)thio)-N,N-dimethyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic potential in treating various conditions due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2-((3,4-dimethoxyphenyl)thio)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 3,4-dimethoxyphenylthio group and N,N-dimethyl groups influences its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the thioether and N,N-dimethyl groups.
Benzenemethanamine, 2,3-dimethoxy-: Similar core structure but different substitution pattern on the aromatic ring.
Uniqueness
Benzenemethanamine, 2-((3,4-dimethoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is unique due to the combination of its thioether linkage, N,N-dimethyl groups, and hydrochloride salt form. These features confer distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
127905-81-1 |
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Molecular Formula |
C17H22ClNO2S |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO2S.ClH/c1-18(2)12-13-7-5-6-8-17(13)21-14-9-10-15(19-3)16(11-14)20-4;/h5-11H,12H2,1-4H3;1H |
InChI Key |
XQLYIWQCQGHYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
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